Sodium dichromate

Descripción general

Descripción

El bromuro de metiloctatropina, también conocido como bromuro de metil anisotropina, es un antagonista muscarínico y un compuesto antiespasmódico. Se introdujo en el mercado de los EE. UU. en 1963 como un adjunto en el tratamiento de las úlceras pépticas y se promocionó por su especificidad para el tracto gastrointestinal . Su selectividad se cuestionó más tarde, y desde entonces ha sido reemplazado por agentes más efectivos .

Métodos De Preparación

La síntesis del bromuro de metiloctatropina implica la reacción de la tropina con bromuro de metilo en presencia de una base. Las condiciones de reacción suelen incluir un disolvente orgánico como la acetona o el etanol, y la reacción se lleva a cabo a temperatura ambiente. El producto se purifica entonces mediante recristalización .

Análisis De Reacciones Químicas

El bromuro de metiloctatropina se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El ion bromuro puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Hidrólisis: En presencia de agua, el bromuro de metiloctatropina puede hidrolizarse para formar tropina y bromuro de metilo.

Oxidación y reducción: Si bien las reacciones de oxidación y reducción específicas son menos comunes, el compuesto puede sufrir estas reacciones en condiciones específicas.

Aplicaciones Científicas De Investigación

Key Applications

-

Metallurgy

- Electroplating : Sodium dichromate is used in electroplating processes to enhance the corrosion resistance of metals. It acts as a source of chromium ions which deposit onto the substrate.

- Metal Finishing : It is utilized in surface treatments to improve paint adhesion and provide corrosion resistance. This application is crucial in automotive and aerospace industries where durability is paramount .

-

Pigment Production

- This compound serves as a precursor in manufacturing various pigments, including lead chromate and chromium oxide green, which are widely used in paints, plastics, and textiles .

- The global market for this compound pigments was valued at approximately USD 1.42 billion in 2023, projected to grow to USD 2.21 billion by 2032, indicating a robust demand driven by the coatings industry .

- Wood Preservation

- Laboratory Reagent

- Environmental Applications

- Solar Energy

Case Study 1: Electroplating Industry

A study conducted on the effectiveness of this compound in electroplating highlighted its role in enhancing the corrosion resistance of automotive components. The results indicated that components treated with this compound exhibited significantly improved longevity compared to untreated parts.

Case Study 2: Environmental Remediation

Research on bioremediation techniques demonstrated that specific bacterial strains could effectively reduce Cr(VI) levels from contaminated sites when exposed to this compound. This process not only cleans up hazardous waste but also minimizes health risks associated with chromium exposure .

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Metallurgy | Used for electroplating and metal finishing | Enhances corrosion resistance |

| Pigment Production | Precursor for pigments like lead chromate | Vital for coatings and plastics |

| Wood Preservation | Protects wood from decay and insects | Extends lifespan of wooden structures |

| Laboratory Reagent | Oxidizing agent in chemical reactions | Essential for various experiments |

| Environmental Remediation | Reduces hexavalent chromium contamination | Mitigates environmental hazards |

| Solar Energy | Used in manufacturing photovoltaic cells | Supports renewable energy initiatives |

Mecanismo De Acción

El bromuro de metiloctatropina ejerce sus efectos inhibiendo las acciones muscarínicas de la acetilcolina sobre las estructuras inervadas por los nervios colinérgicos posganglionares. Esta inhibición afecta a los músculos lisos que responden a la acetilcolina pero carecen de inervación colinérgica. El compuesto reduce la motilidad y la actividad secretora del sistema gastrointestinal, así como el tono del uréter y la vejiga urinaria .

Comparación Con Compuestos Similares

El bromuro de metiloctatropina es similar a otros antagonistas muscarínicos como la atropina y la escopolamina. Es único en su aplicación específica al tracto gastrointestinal. Otros compuestos similares incluyen:

Atropina: Un antagonista muscarínico ampliamente utilizado con aplicaciones más amplias.

Escopolamina: Otro antagonista muscarínico utilizado principalmente por sus efectos sobre el sistema nervioso central.

Homatropina: Un derivado de la atropina con propiedades farmacológicas similares

Actividad Biológica

Sodium dichromate (Na2Cr2O7) is a highly toxic compound primarily used in industrial applications, including dyeing, leather tanning, and as a corrosion inhibitor. Its biological activity has been extensively studied due to its potential health hazards, particularly its carcinogenic properties. This article provides a comprehensive overview of the biological effects of this compound, including case studies, research findings, and relevant data tables.

Mechanisms of Toxicity

This compound is known to exert its toxic effects through various mechanisms:

- Oxidative Stress : this compound generates reactive oxygen species (ROS), leading to oxidative damage in cells. This can result in lipid peroxidation, DNA damage, and protein modification.

- Carcinogenicity : It has been classified as a human carcinogen. Studies have shown that exposure can lead to neoplasms in various tissues, particularly the oral cavity and lungs.

- Mutagenicity : this compound has demonstrated mutagenic effects in bacterial assays (e.g., Ames test), indicating its potential to cause genetic mutations.

Animal Studies

A series of studies have been conducted to evaluate the toxicological effects of this compound in laboratory animals:

- Two-Year Drinking Water Studies :

- Species : F344/N rats and B6C3F1 mice.

- Doses : Rats were exposed to concentrations ranging from 0 to 516 mg/L; mice were exposed from 0 to 257.4 mg/L.

- Findings :

- Increased incidences of squamous cell carcinomas in the oral mucosa of rats at higher doses.

- Non-neoplastic liver lesions observed at lower doses (≥57.3 mg/L) included histiocytic infiltration and chronic inflammation.

| Species | Dose (mg/L) | Observed Effects |

|---|---|---|

| F344/N Rats | 516 | Squamous cell carcinoma in oral mucosa |

| B6C3F1 Mice | 257.4 | Histiocytic infiltration in mesenteric lymph nodes |

| Both Species | ≥57.3 | Liver lesions including fatty change and inflammation |

- Acute Toxicity Studies :

- Ingested doses resulted in microcytic hypochromic anemia, with varying severity between species.

Case Studies

A notable case involved a 23-year-old female who ingested this compound, leading to severe poisoning symptoms. The clinical presentation included gastrointestinal distress and signs of acute kidney injury, highlighting the compound's acute toxicity when ingested.

Epidemiological Evidence

Epidemiological studies have linked occupational exposure to this compound with increased risks of lung cancer among workers in industries utilizing chromium compounds. These findings underscore the importance of protective measures for workers handling this compound.

Regulatory Status and Safety Measures

Due to its hazardous nature, this compound is subject to strict regulations. Organizations such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have implemented guidelines for safe handling and exposure limits.

Propiedades

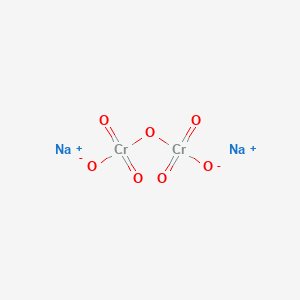

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Na.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOKOFEPABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Cr2O7, Cr2Na2O7 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021274 | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dichromate appears as a red or red-orange crystalline solid. May be strongly irritating to skin, eyes and mucous membranes. Used as a corrosion inhibitor, and in the manufacture of other chemicals., Liquid; Pellets or Large Crystals, Liquid, Red to orange hygroscopic solid; Soluble in water; [ICSC] Dark red aqueous solution; Deliquescent; [CAMEO], RED-TO-ORANGE HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

400 °C (decomposes) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 77.09 wt% at 40 °C; 82.04 wt% at 60 °C; 88.39 wt% at 80 °C, In water, 187 g/100 g water at 25 °C, In water, 70.6 wt% at 0 °C; 73.18 wt% at 20 °C, 513.2 g/L methanol at 19.4 °C, Solubility in water, g/100ml at 20 °C: 236 (very good) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.35 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.52 g/cu cm at 13 °C, Bulk density: 1 g/cu cm; heat of solution: -33.5 kJ/kg, Density: 2.35 g/cu cm /Sodium chromate dihydrate/, 2.5 g/cm³ | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light-brown to orange-red plates which are strongly hygroscopic, Monoclinic prisms, Red or red-orange crystalline solid, Red hydroscopic crystals | |

CAS No. |

10588-01-9(anhydrous); 7789-12-0(dihydrate), 10588-01-9, 34493-01-1 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6VY6ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

675 °F (USCG, 1999), 356.7 °C, 357 °C | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.